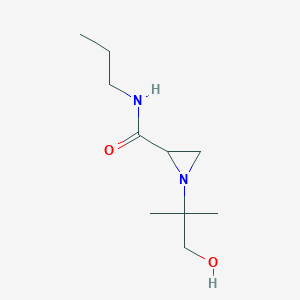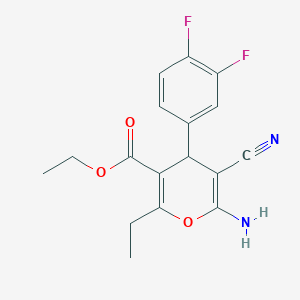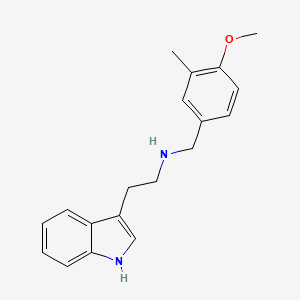
1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide, also known as APTO-253, is a small molecule drug candidate that is currently being studied for its potential in treating various types of cancer. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a promising candidate for further research.
作用机制
The mechanism of action of 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide involves the inhibition of the RNA-binding protein called nucleolin. Nucleolin plays a key role in the regulation of gene expression and is overexpressed in many types of cancer cells. By inhibiting nucleolin, 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide disrupts the cancer cells' ability to grow and survive, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has shown potent anti-tumor activity in preclinical studies. However, there are also some limitations to using 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide in lab experiments. For example, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide. One area of interest is the development of more potent and selective inhibitors of nucleolin, which could lead to even greater anti-tumor activity. Another area of research is the identification of biomarkers that could help predict which patients are most likely to respond to 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide treatment. Finally, clinical trials are needed to determine the safety and efficacy of 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide in humans and to explore its potential as a cancer treatment.
合成方法
The synthesis of 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide involves several steps, starting with the reaction of propylamine with 2-aziridinecarboxylic acid to form N-propyl-2-aziridinecarboxamide. This intermediate is then reacted with tert-butyl hydroperoxide to form the final product, 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide. The synthesis of this compound has been described in detail in several scientific publications.
科学研究应用
1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide has been studied extensively in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, the compound has shown potent anti-tumor activity, inducing cell death and inhibiting tumor growth. 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-5-11-9(14)8-6-12(8)10(2,3)7-13/h8,13H,4-7H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEKOUGBOKLRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CN1C(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5176475.png)

![1-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5176487.png)
![N-(2-fluorophenyl)-2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176488.png)
![1-(4-ethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5176491.png)
![N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B5176502.png)
![N-[1-(1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5176508.png)
![1,2-dichloro-4-[(2,5-dimethoxyphenyl)sulfonyl]benzene](/img/structure/B5176509.png)

![1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)-2-propanol hydrochloride](/img/structure/B5176529.png)

![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5176548.png)
